molecular formula C11H10BrNO4 B8474846 Methyl-3-bromo-5-(2-oxooxazolidin-3-yl)benzoate

Methyl-3-bromo-5-(2-oxooxazolidin-3-yl)benzoate

Cat. No.: B8474846
M. Wt: 300.10 g/mol
InChI Key: RDUNYLFBUAKGSX-UHFFFAOYSA-N
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Description

Methyl-3-bromo-5-(2-oxooxazolidin-3-yl)benzoate is a useful research compound. Its molecular formula is C11H10BrNO4 and its molecular weight is 300.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

methyl 3-bromo-5-(2-oxo-1,3-oxazolidin-3-yl)benzoate

InChI

InChI=1S/C11H10BrNO4/c1-16-10(14)7-4-8(12)6-9(5-7)13-2-3-17-11(13)15/h4-6H,2-3H2,1H3

InChI Key

RDUNYLFBUAKGSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)N2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-5-iodo-benzoic acid methyl ester (682 mg, 2 mmol), oxazolidin-2-one (191 mg, 2.2 mmol), CuI (76 mg, 0.4 mmol), potassium carbonate (545 mg, 4 mmol) and N,N′-dimethyl-ethane-1,2-diamine (86 uL, 0.8 mmol) in acetonitrile (15 mL) was stirred for 16 hours at 90° C. The precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated in vacuo to afford 3-bromo-5-(2-oxo-oxazolidin-3-yl)-benzoic acid methyl ester (480 mg, 80%) which was used for next step without further purification.
Quantity
682 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step One

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